3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-11-20-13-16(12-17-15)6-8-18(9-7-16)10-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) |
InChI Key |
HPXVBZBPOXCKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis Route (Based on tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane Derivatives)
A detailed synthetic method for a closely related compound, tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formic acid ester, provides a foundational route adaptable to 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one. This method involves four main steps:
| Step | Reaction Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Alkylation of starting piperidine derivative with ethyl bromoacetate | Anhydrous tetrahydrofuran (THF), sodium hydride, 0°C to reflux at 66°C, 8 h reaction | Slow addition of ethyl bromoacetate to control exotherm |
| 2 | Hydrogenation to reduce cyano groups to amines | Raney nickel catalyst, ethanol solvent, 50 psi H2 pressure, 40°C, 8 h | Efficient cyano reduction |
| 3 | Ring-closing cyclization | Sodium ethoxide in ethanol, 0°C to room temperature, 8 h | Forms the spirocyclic ring |
| 4 | Amide reduction | Borane dimethyl sulfide complex in THF, 0°C to room temperature, 12 h | Quenched with methanol to stop reaction |
This sequence yields the spirocyclic core with an ester or amide functionality that can be further elaborated to the ketone (10-one) and benzyl substitution as required for the target compound.
Reaction Conditions and Optimization
- Step 1 : Sodium hydride deprotonates the starting amine to generate a nucleophile, which reacts with ethyl bromoacetate. The reaction temperature is carefully controlled to avoid side reactions and ensure high yield.
- Step 2 : Hydrogenation is performed under mild pressure and temperature to selectively reduce nitriles without affecting other sensitive groups.
- Step 3 : Ring closure via intramolecular nucleophilic substitution is facilitated by sodium ethoxide, promoting formation of the spirocyclic system.
- Step 4 : Borane complex reduces amides to amines; this step is critical for converting intermediate functionalities to the desired amine or lactam structures.
Adaptation for 3-Benzyl Substitution
While the above method outlines the synthesis of a tert-butyl protected spirocyclic intermediate, introduction of the benzyl group at position 3 can be achieved by:
- Using benzyl-substituted starting materials or intermediates.
- Post-spirocyclization benzylation via nucleophilic substitution or reductive amination.
The benzylation step requires careful optimization to avoid over-alkylation or ring-opening side reactions.
Supporting Research and Alternative Approaches
Spirocyclic Dihydropyridines Synthesis : Electrophile-induced semi-pinacol rearrangement has been used for spirocycle construction, showing potential for creating complex spirocyclic systems similar to diazaspiro compounds.
Diverse Spirocyclic Building Blocks : Strategies involving Petasis reactions and ring-closing metathesis (RCM) have been reported for related spirocyclic scaffolds, which may be adapted for synthesizing 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one derivatives.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium hydride, ethyl bromoacetate, THF | 0°C to 66°C reflux | 8 h | ~85-90 | Controlled addition of bromoacetate |
| 2 | Raney nickel, H2 (50 psi), ethanol | 40°C | 8 h | >90 | Selective cyano reduction |
| 3 | Sodium ethoxide, ethanol | 0°C to RT | 8 h | ~80-85 | Ring closure step |
| 4 | Borane dimethyl sulfide, THF | 0°C to RT | 12 h | 75-80 | Amide reduction, quenched with MeOH |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Substituent Effects
- Benzyl Group : The benzyl substituent in 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one introduces significant hydrophobicity compared to analogs like 3,9-Diazaspiro[5.6]dodecan-10-one. This may enhance blood-brain barrier penetration, making it suitable for neuroactive drug candidates.
- Salt Forms: Hydrochloride salts (e.g., 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride) improve aqueous solubility, crucial for intravenous formulations .
Heteroatom Positioning
Conformational Rigidity
- Spirocyclic systems enforce specific conformations due to ring puckering dynamics (see Cremer-Pople parameters in ). This rigidity can enhance target selectivity by minimizing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
